molecular formula C5H3BrN4O B13148455 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine

Katalognummer: B13148455
Molekulargewicht: 215.01 g/mol
InChI-Schlüssel: CUKPNDDAXFRFAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine is a heterocyclic compound that features a bromine atom attached to an isoxazole ring fused with a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the bromine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline, the compound can be synthesized at room temperature in ethanol with the presence of a catalyst such as amorphous carbon-supported sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted isoxazolo[4,5-b]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an isoxazole and a pyrazine ring, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C5H3BrN4O

Molekulargewicht

215.01 g/mol

IUPAC-Name

5-bromo-[1,2]oxazolo[4,5-b]pyrazin-3-amine

InChI

InChI=1S/C5H3BrN4O/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H2,7,10)

InChI-Schlüssel

CUKPNDDAXFRFAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=NOC2=N1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.